Cas no 1314960-76-3 ([3-(1H-imidazol-5-yl)phenyl]methanol)
[3-(1H-imidazol-5-yl)phenyl]methanol Chemical and Physical Properties
Names and Identifiers
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- (3-(1H-Imidazol-5-yl)phenyl)methanol
- [3-(1H-imidazol-4-yl)phenyl]methanol
- (3-(1H-IMIDAZOL-4-YL)PHENYL)METHANOL
- 3-(1H-Imidazol-5-yl)benzyl alcohol
- AT34861
- [3-(1H-imidazol-5-yl)phenyl]methanol
- Benzenemethanol, 3-(1H-imidazol-5-yl)-
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- Inchi: 1S/C10H10N2O/c13-6-8-2-1-3-9(4-8)10-5-11-7-12-10/h1-5,7,13H,6H2,(H,11,12)
- InChI Key: DURCKXGYWAYZKI-UHFFFAOYSA-N
- SMILES: OCC1C=CC=C(C=1)C1=CN=CN1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 163
- XLogP3: 0.8
- Topological Polar Surface Area: 48.9
[3-(1H-imidazol-5-yl)phenyl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM493637-1g |
(3-(1H-Imidazol-5-yl)phenyl)methanol |
1314960-76-3 | 97% | 1g |
$552 | 2024-08-02 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD590539-1g |
(3-(1H-Imidazol-5-yl)phenyl)methanol |
1314960-76-3 | 97% | 1g |
¥4865.0 | 2023-04-03 |
[3-(1H-imidazol-5-yl)phenyl]methanol Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on [3-(1H-imidazol-5-yl)phenyl]methanol
[3-(1H-imidazol-5-yl)phenyl]methanol: A Comprehensive Overview
[3-(1H-imidazol-5-yl)phenyl]methanol, also known by its CAS number 1314960-76-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule has garnered attention due to its unique structural properties and potential applications in drug development and material science.
The structure of [3-(1H-imidazol-5-yl)phenyl]methanol consists of a phenyl ring substituted with an imidazole group at the 5-position and a hydroxymethyl group at the 3-position. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, contributes to the compound's ability to form hydrogen bonds and participate in various chemical reactions. The hydroxymethyl group further enhances the molecule's versatility, making it a valuable building block in organic synthesis.
Recent studies have highlighted the potential of [3-(1H-imidazol-5-yl)phenyl]methanol as a precursor for the synthesis of bioactive compounds. For instance, researchers have explored its role in the development of anti-inflammatory agents and antioxidants. The compound's ability to act as a nucleophile in SN2 reactions has been particularly useful in constructing complex molecular architectures.
In addition to its synthetic applications, [3-(1H-imidazol-5-yl)phenyl]methanol has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconductors and conductive polymers. Recent advancements in this area have demonstrated how the compound can be integrated into devices to improve their performance and efficiency.
The synthesis of [3-(1H-imidazol-5-yl)phenyl]methanol typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the nucleophilic substitution of an appropriate electrophile with an imidazole derivative, followed by hydroxylation to introduce the hydroxymethyl group. Researchers have optimized these methods to achieve high yields and purity levels.
From a pharmacological perspective, [3-(1H-imidazol-5-yl)phenyl]methanol has been studied for its potential interactions with biological systems. Preclinical studies suggest that it may exhibit selectivity towards certain enzymes or receptors, making it a candidate for drug discovery programs targeting specific therapeutic areas such as oncology or neurodegenerative diseases.
In conclusion, [3-(1H-imidazol-5-yl)phenyl]methanol (CAS No. 1314960-76-3) is a versatile compound with diverse applications across multiple disciplines. Its structural features, combined with recent research findings, underscore its importance as both a synthetic intermediate and a potential lead compound for future drug development efforts.
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